Cas no 1707403-00-6 (2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine)

2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine 化学的及び物理的性質
名前と識別子
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- 2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine
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- インチ: 1S/C13H19NO3/c1-13(9-14-6-7-17-13)11-5-4-10(15-2)8-12(11)16-3/h4-5,8,14H,6-7,9H2,1-3H3
- InChIKey: FGERHXQTOKUGIP-UHFFFAOYSA-N
- ほほえんだ: N1CCOC(C2=CC=C(OC)C=C2OC)(C)C1
2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508993-1g |
2-(2,4-Dimethoxyphenyl)-2-methylmorpholine |
1707403-00-6 | 97% | 1g |
$666 | 2022-09-29 |
2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholineに関する追加情報
2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine: A Comprehensive Overview
2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine, also known by its CAS number 1707403-00-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the morpholine family, which has been extensively studied for its diverse applications in drug design and material science. The structure of 2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine features a morpholine ring with a substituted phenyl group, making it a valuable molecule for exploring biological activities and chemical reactivity.
The morpholine ring in this compound serves as a versatile scaffold for various functional groups. The presence of the 2,4-dimethoxy substituents on the phenyl ring introduces electron-donating groups, which can influence the electronic properties of the molecule. This makes 1707403-00-6 an attractive candidate for studying interactions with biological systems. Recent studies have highlighted its potential as a lead compound in the development of new therapeutic agents, particularly in the areas of neurodegenerative diseases and cancer.
In terms of synthesis, 2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound is readily available for further studies. The stability of the compound under various conditions has also been investigated, making it suitable for long-term storage and use in different experimental setups.
The biological evaluation of CAS 1707403-00-6 has revealed promising results in preclinical models. For instance, studies have demonstrated its ability to modulate key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary toxicity studies indicate that the compound exhibits a favorable safety profile, with minimal adverse effects at therapeutic concentrations.
In the context of drug delivery systems, 2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine has been explored as a component in lipid nanoparticles and polymeric micelles. Its amphiphilic nature allows it to enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable additive in advanced drug delivery formulations.
The application of computational chemistry techniques has further deepened our understanding of this compound. Molecular docking studies have revealed potential binding modes with target proteins, providing insights into its mechanism of action. These findings have been corroborated by experimental data from in vitro assays, reinforcing the validity of computational predictions.
In conclusion, CAS 1707403-00-6, or 2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine, represents a promising molecule with diverse applications across multiple disciplines. Its unique chemical structure and favorable biological properties make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play a significant role in advancing modern science and technology.
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